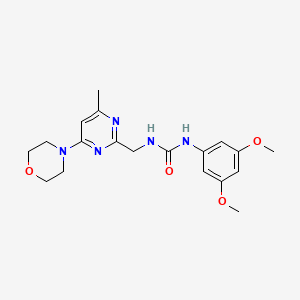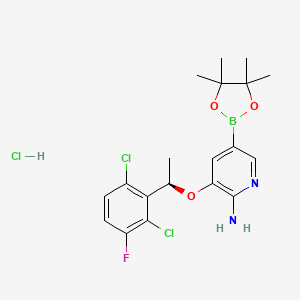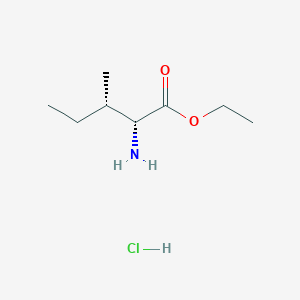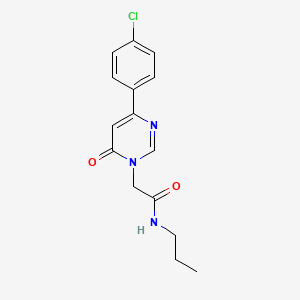
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as E3C4MCPP, is a synthetic compound that has become increasingly popular in scientific research for its wide range of applications. This organic compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
科学研究应用
E3C4MCPP has been used in a variety of scientific research applications. For example, it has been used to study the effects of various drugs on the central nervous system. It has also been used in studies of the effects of certain hormones on the reproductive system. Additionally, it has been used to investigate the role of certain enzymes in the metabolism of certain compounds.
作用机制
The exact mechanism of action of E3C4MCPP is not yet fully understood. However, it is believed to act as an agonist of certain receptors in the body, such as the 5-HT1A receptors. It is also believed to have an affinity for certain enzymes, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
E3C4MCPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antidepressant-like effect in animal models. It has also been found to have an anxiolytic effect, as well as a sedative effect. Additionally, it has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
实验室实验的优点和局限性
E3C4MCPP has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it also has a number of limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has a relatively short half-life, making it difficult to use for long-term experiments.
未来方向
Given the wide range of applications of E3C4MCPP, there are a number of potential future directions for research. For example, further research could be done to investigate the exact mechanism of action of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential to treat depression and anxiety. Additionally, further research could be done to investigate the potential side effects of this compound, as well as the potential interactions with other drugs. Finally, further research could be done to investigate the potential applications of this compound in other areas, such as in the treatment of cancer or other diseases.
合成方法
E3C4MCPP is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylprop-2-en-1-one and 4-chlorophenylmagnesium bromide to form a Grignard reagent. This Grignard reagent is then reacted with ethyl bromoacetate to form a ketone. Finally, the ketone is reacted with hydrochloric acid to form E3C4MCPP.
属性
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-9-3-11(10-14(16)18)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCHWOJPUBHJQ-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)
![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)


![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2727993.png)
![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

